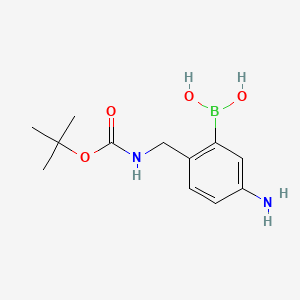

5-amino-2-(boc-amino)methyl)phenylboronic acid

Beschreibung

BenchChem offers high-quality 5-amino-2-(boc-amino)methyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-2-(boc-amino)methyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFWXUSZRNSYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168184 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-85-0 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a versatile aminomethylphenyl scaffold. This document outlines a robust, multi-step synthetic pathway, provides detailed, field-tested experimental protocols, and establishes a full characterization profile using modern analytical techniques. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting the described methodologies.

Introduction and Strategic Importance

5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid is a strategically important synthetic intermediate. Its structure incorporates three key features:

-

A Phenylboronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2]

-

A Primary Aryl Amine (C5-NH₂): The aniline functional group offers a reactive handle for subsequent chemical modifications, such as amide bond formation, diazotization, or use as a directing group in further aromatic substitutions.

-

A Boc-Protected Aminomethyl Group (C2-CH₂NHBoc): The tert-butoxycarbonyl (Boc) protecting group provides a stable, acid-labile mask for the primary aminomethyl functionality.[3][4] This orthogonal protection strategy allows for selective manipulation of the aryl amine or boronic acid without affecting the aminomethyl group, which can be deprotected under specific acidic conditions in a later synthetic step.[5][6]

The unique arrangement of these functional groups makes this molecule a highly desirable building block for constructing complex poly-functionalized aromatic compounds, particularly in the development of pharmaceutical agents and novel organic materials.

Synthetic Strategy and Rationale

While a direct, one-pot synthesis of the title compound is not readily found in the literature, a logical and robust multi-step pathway can be designed from commercially available starting materials. The chosen strategy emphasizes chemoselectivity and the use of well-established, high-yielding transformations.

The proposed synthesis begins with 2-bromo-4-nitrotoluene and proceeds through four key transformations:

-

Benzylic Bromination: Introduction of a bromine atom at the benzylic position to create a reactive handle for amination.

-

Boc-Protected Amination: Installation of the Boc-protected aminomethyl group via substitution of the benzylic bromide.

-

Miyaura Borylation: Conversion of the aryl bromide to a boronic acid pinacol ester, a stable and easily handled precursor to the final boronic acid.[1][7]

-

Chemoselective Nitro Reduction: Reduction of the nitro group to the target aniline, a step that must be performed under conditions that do not cleave the Boc protecting group or degrade the boronic ester.[8][9]

This sequence is strategically designed to install the most sensitive functional group, the boronic acid, late in the synthesis and to protect the reactive aminomethyl group early on.

Figure 1: Proposed synthetic pathway for 5-amino-2-((Boc-amino)methyl)phenylboronic acid.

Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical transformations and should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Step 1: Synthesis of tert-Butyl ((2-bromo-4-nitrophenyl)methyl)carbamate

This initial phase involves creating the key intermediate containing the aryl bromide and the protected aminomethyl group.

-

Benzylic Bromination of 2-Bromo-4-nitrotoluene:

-

To a solution of 2-bromo-4-nitrotoluene (1.0 eq.) in a suitable non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 1-(bromomethyl)-2-bromo-4-nitrobenzene is often used directly in the next step.

-

-

Synthesis and Boc-Protection of (2-Bromo-4-nitrophenyl)methanamine:

-

Caution: This step generates hydrazoic acid in situ. Perform in a well-ventilated fume hood. Dissolve the crude 1-(bromomethyl)-2-bromo-4-nitrobenzene (1.0 eq.) in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq.) and stir at room temperature until the starting material is consumed (TLC analysis).

-

Add triphenylphosphine (PPh₃, 1.2 eq.) to the mixture, followed by the slow addition of water (3.0 eq.) to perform the Staudinger reduction. Stir overnight.

-

To the resulting crude amine solution, add triethylamine (Et₃N, 2.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).[5] Stir for 4-6 hours at room temperature.

-

Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl ((2-bromo-4-nitrophenyl)methyl)carbamate as a solid.

-

Step 2: Miyaura Borylation

This step introduces the boronic acid functionality as a stable pinacol ester.

-

In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine tert-butyl ((2-bromo-4-nitrophenyl)methyl)carbamate (1.0 eq.), bis(pinacolato)diboron (B₂Pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).[7]

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq.) as the catalyst.[2]

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to obtain tert-butyl ((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-nitrophenyl)methyl)carbamate.

Step 3: Chemoselective Nitro Reduction and Hydrolysis

The final step reduces the nitro group to an amine and hydrolyzes the boronate ester.

-

To a solution of the boronate ester from the previous step (1.0 eq.) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl, 5.0 eq.).

-

Heat the mixture to 70-80°C and add iron powder (Fe, 5.0-10.0 eq.) portion-wise. The use of iron in the presence of a mild proton source like NH₄Cl is effective for nitro group reduction while being compatible with the Boc group and boronic ester.[9]

-

Stir vigorously at reflux until the starting material is consumed (TLC or LC-MS).

-

Cool the reaction, filter through Celite to remove the iron salts, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

To hydrolyze the pinacol ester to the boronic acid, adjust the pH of the aqueous residue to ~8.5 with a mild base, then re-acidify carefully with 1M HCl to a pH of ~6-7. The product may precipitate. Alternatively, an extractive workup with an organic solvent like ethyl acetate at a slightly acidic pH followed by evaporation can yield the crude product.

-

The final product, 5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid , can be purified by recrystallization or careful column chromatography on silica gel.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the final compound. The following data are predicted based on the known spectral properties of the constituent functional groups.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: 3 signals in the aromatic region (~6.5-7.5 ppm), likely showing complex splitting patterns due to ortho and meta coupling. Benzylic Protons (-CH₂-): A doublet around 4.2-4.4 ppm, coupled to the adjacent NH proton. Boc Protons (-C(CH₃)₃): A sharp singlet at ~1.45 ppm, integrating to 9H.[10][11] Amine/Amide Protons (-NH₂, -NH-): Broad singlets, chemical shifts can vary depending on solvent and concentration. |

| ¹³C NMR | Aromatic Carbons: 6 distinct signals in the aromatic region (~115-150 ppm). The carbon bearing the boron atom (C-B) will appear as a broad signal.[12][13] Benzylic Carbon (-CH₂-): A signal around 45-50 ppm. Boc Carbons: Carbonyl (C=O) signal around 155 ppm; quaternary carbon (-C(CH₃)₃) around 80 ppm; methyl carbons (-CH₃) around 28.5 ppm.[10][14] |

| Mass Spec (HRMS) | Formula: C₁₂H₁₉BN₂O₄. Expected m/z [M+H]⁺: Calculated for C₁₂H₂₀BN₂O₄⁺: 267.1460; Found: [Value to be determined experimentally]. |

| FT-IR (cm⁻¹) | N-H Stretch: Broad bands around 3400-3200 cm⁻¹ (aniline NH₂ and carbamate N-H). C=O Stretch (Boc): Strong, sharp absorption around 1690-1710 cm⁻¹. B-O Stretch: Broad, strong absorption around 1350-1310 cm⁻¹. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid or trifluoroacetic acid). The purity should ideally be >95% for use in subsequent synthetic applications.

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures. The presence of the two amine functionalities allows for the creation of diverse compound libraries.

The general reaction scheme is as follows:

R-X + 5-amino-2-((Boc-amino)methyl)phenylboronic acid → R-(C₆H₃(NH₂)(CH₂NHBoc))

Where R-X is an aryl or heteroaryl halide (or triflate), and the reaction is catalyzed by a palladium(0) species.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide details a comprehensive and logically sound approach to the synthesis and characterization of 5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid. By leveraging a series of robust and well-documented chemical transformations, researchers can reliably produce this valuable bifunctional building block. The detailed protocols and characterization framework provided herein serve as a trusted resource for professionals in drug discovery and materials science, facilitating the development of novel molecular entities with broad applications.

References

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

- 15. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.cn]

- 21. quora.com [quora.com]

- 22. researchgate.net [researchgate.net]

- 23. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 24. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Boc Protected Compounds [bzchemicals.com]

- 27. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-2-((boc-amino)methyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2-((boc-amino)methyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore capable of forming reversible covalent bonds with diols, such as those found in carbohydrates and glycoproteins.[1][2] Additionally, the presence of a primary aromatic amine and a Boc-protected aminomethyl group offers versatile handles for synthetic modification and bioconjugation.[3][4] This guide provides a detailed overview of the core physicochemical properties of this compound, offering insights into its behavior in experimental settings and outlining robust protocols for its characterization. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and established principles of boronic acid chemistry to provide a reliable predictive framework.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is paramount for its successful application in research and development. The following table summarizes the predicted and known properties of 5-amino-2-((boc-amino)methyl)phenylboronic acid and its analogs.

| Property | Predicted/Observed Value | Significance in Drug Discovery and Development |

| Molecular Formula | C12H18BN2O4 | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 265.09 g/mol | Influences diffusion, bioavailability, and formulation characteristics. |

| Appearance | Expected to be a solid, likely a crystalline powder, with a color ranging from white to off-white or light yellow/orange. | Physical state and appearance are primary indicators of purity. |

| Melting Point | Not specifically reported; a related cyclic monoester has a melting point of 148°C.[5] | A sharp melting point range is indicative of high purity. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.[6] Solubility in aqueous solutions is likely pH-dependent due to the presence of amino and boronic acid groups. | Crucial for designing reaction conditions, formulation, and in vitro/in vivo assays. |

| pKa | Multiple pKa values are expected due to the boronic acid and two amino groups. The pKa of the boronic acid is likely around 8.8, similar to 3-aminophenylboronic acid.[7] | Governs the ionization state at different physiological pHs, impacting solubility, cell permeability, and target binding. |

| Stability | Boronic acids can be prone to dehydration to form boroxines and are sensitive to strong oxidizing agents. The Boc protecting group is labile to strong acids.[4][8] | Understanding stability is critical for storage, handling, and experimental design to prevent degradation. |

Experimental Protocols for Characterization

Accurate characterization is the bedrock of reliable scientific research. The following section details the essential experimental protocols for validating the identity, purity, and key physicochemical properties of 5-amino-2-((boc-amino)methyl)phenylboronic acid.

Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's chemical structure and can also provide information on purity. For this compound, ¹H and ¹³C NMR are essential.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical for ensuring complete dissolution and minimizing solvent-induced peak shifts.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Expected Signals: Look for characteristic peaks corresponding to the aromatic protons, the benzylic methylene protons, the Boc-group's tert-butyl protons, and the amine protons.[9] The aromatic protons will exhibit splitting patterns indicative of their substitution on the phenyl ring. The NH and OH protons of the amino and boronic acid groups may appear as broad signals and can be confirmed by D₂O exchange.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

Expected Signals: Identify the distinct carbon signals for the aromatic ring, the benzylic carbon, the carbonyl and tert-butyl carbons of the Boc group, and the carbon atom bearing the boronic acid group.

-

-

Purity Determination: Integrate the peaks in the ¹H NMR spectrum. The absence of significant impurity peaks and the correct integration ratios of the signals corresponding to the target molecule will confirm its purity.

Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a precise measurement of the molecular weight, confirming the elemental composition of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[10]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10-100 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.[11]

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurement.[12]

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be within a few ppm of the calculated exact mass of C12H19BN2O4⁺.

-

The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of dimers or solvent adducts, which should be considered during data interpretation.[10]

-

Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for monitoring their stability over time. A reverse-phase HPLC method is generally suitable for this class of molecules.[13][14]

Step-by-Step Protocol:

-

Column Selection: A C18 stationary phase is a common and effective choice for the separation of boronic acids and their derivatives.[11]

-

Mobile Phase Optimization:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][15]

-

The gradient elution, starting with a higher aqueous composition and gradually increasing the organic component, is often necessary to achieve good separation of the main compound from any impurities.

-

-

Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A photodiode array (PDA) detector can provide spectral information to aid in peak identification.

-

Analysis:

-

Inject a solution of the compound and analyze the resulting chromatogram.

-

Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

For stability studies, samples can be subjected to various stress conditions (e.g., heat, acid, base, light) and then analyzed by HPLC to monitor for the appearance of degradation products. The analysis of boronic acids can be challenging due to potential on-column hydrolysis of boronate esters or interactions with the stationary phase.[14]

-

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process for 5-amino-2-((boc-amino)methyl)phenylboronic acid.

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of 5-amino-2-((boc-amino)methyl)phenylboronic acid.

Conclusion

5-amino-2-((boc-amino)methyl)phenylboronic acid is a molecule with high potential in the field of drug discovery. A thorough understanding and experimental determination of its physicochemical properties are essential for its effective utilization. This guide provides a foundational framework for researchers, outlining the key properties to consider and robust, field-proven methodologies for their characterization. By adhering to these principles of scientific integrity and rigorous analysis, researchers can confidently advance their work with this promising compound.

References

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

-

RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. Retrieved from [Link]

-

PubMed. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Retrieved from [Link]

-

ResearchGate. (2025). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

RSC Publishing. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Retrieved from [Link]

-

PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Retrieved from [Link]

-

PubMed Central. (n.d.). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Retrieved from [Link]

-

RSC Publishing. (2018). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. Retrieved from [Link]

-

American Chemical Society. (2017). Synthesis and Applications of Boronate Affinity Materials. Retrieved from [Link]

-

PubMed Central. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes for grafting phenylboronic acid moieties onto an amino.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

SIELC. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (2007). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. Retrieved from [Link]

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Retrieved from [Link]

Sources

- 1. 3-アミノフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand out as exceptionally versatile building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. Among these valuable reagents, 5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid has emerged as a significant synthon, offering a unique combination of functionalities that are highly sought after in the design of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, identified by CAS Number 1217500-85-0 and the IUPAC Name (5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid . We will delve into its chemical and physical properties, explore a detailed, logical synthesis pathway, and showcase its application in the crucial Suzuki-Miyaura coupling reaction. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to effectively utilize this powerful chemical tool.

Core Compound Identification

| Identifier | Value |

| CAS Number | 1217500-85-0[1] |

| IUPAC Name | (5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid[1] |

| Molecular Formula | C12H19BN2O4 |

| Molecular Weight | 266.10 g/mol |

Physicochemical Properties

While specific experimental data for 5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid is not extensively published, we can infer its properties based on closely related and structurally similar aminophenylboronic acid derivatives. These compounds are typically white to off-white solids and exhibit solubility in organic solvents such as methanol, DMSO, and dichloromethane, with limited solubility in water due to the hydrophobic Boc protecting group[2]. The boronic acid moiety is a key functional group that allows for a wide range of chemical transformations[2].

| Property | Predicted Value/Characteristic | Source/Rationale |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in methanol, DMSO, dichloromethane; sparingly soluble in water | [2] |

| Melting Point | Expected to be in the range of 150-210 °C (with decomposition) | Based on data for similar Boc-protected aminophenylboronic acids[3] |

| Stability | Stable under standard conditions; sensitive to strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines. | General chemical knowledge of boronic acids |

Synthesis Protocol

The synthesis of 5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid can be approached through a multi-step sequence starting from commercially available materials. The following protocol is a representative and logically constructed pathway.

Diagram of the Synthetic Pathway

Caption: A plausible multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-Methylaniline

-

To a stirred solution of 2-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

Filter the resulting precipitate, wash with water, and dry to yield 2-methyl-5-nitroaniline.

Step 2: Sandmeyer Reaction to Introduce Bromine

-

Dissolve 2-methyl-5-nitroaniline in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

-

Add the resulting diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.

-

Heat the mixture to 60 °C until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to give 1-bromo-2-methyl-5-nitrobenzene.

Step 3: Radical Bromination of the Methyl Group

-

To a solution of 1-bromo-2-methyl-5-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under irradiation with a light source until the reaction is complete (monitored by TLC).

-

Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain 1-bromo-2-(bromomethyl)-5-nitrobenzene.

Step 4: Phthalimide Protection of the Aminomethyl Group

-

Dissolve 1-bromo-2-(bromomethyl)-5-nitrobenzene and potassium phthalimide in anhydrous N,N-dimethylformamide (DMF).

-

Heat the mixture at 80-90 °C for several hours.

-

Pour the reaction mixture into water and collect the precipitate by filtration.

-

Wash the solid with water and dry to yield 2-((2-bromo-4-nitrophenyl)methyl)isoindoline-1,3-dione.

Step 5: Miyaura Borylation

-

In a reaction vessel, combine 2-((2-bromo-4-nitrophenyl)methyl)isoindoline-1,3-dione, bis(pinacolato)diboron (B2pin2), potassium acetate, and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add anhydrous dioxane and heat the mixture at 80-90 °C overnight.

-

Cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography to give the pinacol ester product.

Step 6: Reduction of the Nitro Group and Deprotection of Phthalimide

-

Dissolve the borylated intermediate in ethanol and add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced.

-

Filter the catalyst and add hydrazine hydrate to the filtrate.

-

Reflux the mixture to cleave the phthalimide protecting group.

-

After cooling, remove the solvent and purify the residue to obtain the diamine boronic acid pinacol ester.

Step 7: Selective Boc Protection

-

Dissolve the diamine intermediate in dichloromethane and add triethylamine.

-

Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O) in dichloromethane dropwise. The primary benzylic amine is more sterically hindered and less nucleophilic, allowing for selective protection of the aniline amine under controlled conditions.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the Boc-protected product.

Step 8: Hydrolysis of the Pinacol Ester

-

Dissolve the Boc-protected pinacol ester in a mixture of acetone and water.

-

Add an aqueous solution of a mild acid (e.g., HCl) and stir at room temperature.

-

The boronic acid will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to afford the final product, 5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid.

Application in Suzuki-Miyaura Coupling

The primary application of 5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals[4].

Diagram of a General Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid (1.0 equiv)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

To a dry Schlenk flask, add 5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a valuable amine protecting group due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Diagram of Boc Deprotection

Caption: The acid-catalyzed removal of the Boc protecting group.

Deprotection Protocol

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Conclusion

5-amino-2-(((tert-butoxycarbonyl)amino)methyl)phenylboronic acid is a strategically designed building block that provides medicinal chemists with a powerful tool for the synthesis of complex molecules. Its bifunctional nature, with a boronic acid for cross-coupling and two distinct, orthogonally protectable amino groups, allows for the creation of diverse chemical libraries and the targeted synthesis of drug candidates. The protocols and information presented in this guide offer a solid foundation for researchers to confidently incorporate this valuable reagent into their synthetic endeavors, ultimately accelerating the pace of drug discovery and development.

References

-

(3-Boc-aminophenyl)boronic acid | C11H16BNO4 | CID 2773228 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

(4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 21, 2026, from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13). Retrieved January 21, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-amino-2-((boc-amino)methyl)phenylboronic acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-amino-2-((boc-amino)methyl)phenylboronic acid, a key building block in contemporary drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its solubility and stability, offering both theoretical underpinnings and practical, field-proven methodologies for its characterization.

Introduction: The Significance of 5-amino-2-((boc-amino)methyl)phenylboronic acid

5-amino-2-((boc-amino)methyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a boronic acid moiety allows for versatile applications, including the formation of reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems. The amino and Boc-protected aminomethyl groups provide handles for further synthetic transformations, making it a valuable scaffold for creating diverse compound libraries. However, like many boronic acids, its utility is intrinsically linked to its solubility and stability, which can be challenging and require thorough investigation. This guide aims to provide the foundational knowledge and experimental frameworks necessary to navigate these challenges effectively.

The Dichotomy of Solubility: Aqueous vs. Organic Media

The solubility of 5-amino-2-((boc-amino)methyl)phenylboronic acid is a tale of two distinct environments: aqueous and organic. Understanding its behavior in both is paramount for its successful application, from reaction setup to formulation.

Aqueous Solubility: A pH-Dependent Equilibrium

Phenylboronic acids, in general, exhibit low intrinsic aqueous solubility.[1][2] The solubility of our target molecule is further complicated by its amphoteric nature, possessing both a weakly acidic boronic acid group and a basic amino group.

The boronic acid moiety exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] At physiological pH, the equilibrium tends to favor the less soluble trigonal form.[3] However, as the pH increases above the pKa of the boronic acid, the equilibrium shifts towards the more soluble anionic tetrahedral form.[3] Conversely, the amino group will be protonated at lower pH, increasing solubility. This complex interplay of ionization states dictates the aqueous solubility profile.

A key strategy to enhance aqueous solubility is the addition of polyols, such as mannitol or sorbitol.[2] These diols can form cyclic boronate esters, which are often more soluble than the parent boronic acid.[2] This is a critical consideration for formulation development.

Diagram 1: pH-Dependent Equilibrium of Phenylboronic Acid

Caption: The equilibrium between the less soluble trigonal and more soluble tetrahedral forms of boronic acid is dictated by pH.

Organic Solubility: A Chemist's Ally

The solubility in organic solvents is crucial for synthetic applications, such as the widely used Suzuki-Miyaura coupling reaction.[1] The presence of the Boc protecting group and the phenyl ring generally imparts good solubility in a range of common organic solvents.

Table 1: Predicted Organic Solvent Solubility Profile

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the boronic acid and amino groups, along with the Boc group, favors these solvents. |

| Ethers | THF, Dioxane | Moderate | Can solvate the molecule, but to a lesser extent than polar aprotic solvents. |

| Alcohols | Methanol, Ethanol | Moderate to High | Can form hydrogen bonds with the boronic acid and amino groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The organic backbone of the molecule allows for some solubility. |

| Non-polar | Hexanes, Toluene | Low | The polar functional groups limit solubility in non-polar media. |

The Stability Conundrum: Navigating Degradation Pathways

The stability of 5-amino-2-((boc-amino)methyl)phenylboronic acid is a critical parameter that influences its shelf-life, handling, and formulation. Several degradation pathways must be considered.

Oxidative Instability: The Achilles' Heel

A significant challenge for many boronic acids is their susceptibility to oxidation.[4][5] At physiological pH, phenylboronic acids can be oxidized by reactive oxygen species at rates comparable to thiols.[5] This irreversible oxidation typically converts the boronic acid to the corresponding phenol, rendering the molecule inactive for its intended coupling reactions.[4]

The mechanism of oxidation is complex, but it is known that electron density on the boron atom plays a crucial role.[5] Strategies to enhance oxidative stability often focus on reducing this electron density. While our target molecule does not have an intramolecular ligating group to enhance stability, careful handling to exclude air and the use of antioxidants can mitigate this degradation pathway.

Dehydration to Boroxines: A Reversible Nuisance

Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This process is typically reversible upon the addition of water. However, the formation of boroxines can complicate characterization and quantification, as it introduces a different chemical species with distinct physical properties.

Diagram 2: Formation of a Boroxine from Phenylboronic Acid

Caption: Phenylboronic acids can reversibly dehydrate to form a cyclic boroxine.

Boc Group Lability: A pH-Controlled Switch

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions. However, it is susceptible to cleavage under acidic conditions.[7][8] This property is often exploited in multi-step syntheses but can be a liability if acidic conditions are unintentionally encountered during storage or formulation. The stability of the Boc group should be carefully monitored in any low pH environment.

Experimental Protocols for Characterization

A robust understanding of the solubility and stability of 5-amino-2-((boc-amino)methyl)phenylboronic acid can only be achieved through rigorous experimental characterization. The following protocols provide a framework for these investigations.

Protocol for Determining Aqueous Solubility

This protocol utilizes the shake-flask method, a gold standard for solubility determination.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation: Add an excess of 5-amino-2-((boc-amino)methyl)phenylboronic acid to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways under stress conditions.[9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl and heat at 70 °C.[9]

-

Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH and heat at 70 °C.[9]

-

Oxidative Degradation: Add an aliquot of the stock solution to 3% hydrogen peroxide and keep at room temperature.[9]

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradants.

Diagram 3: Workflow for a Comprehensive Stability Study

Caption: A systematic workflow for conducting forced degradation studies.

Analytical Considerations: The Importance of a Robust HPLC Method

A well-developed, stability-indicating HPLC method is the cornerstone of both solubility and stability studies.

Key Method Development Considerations:

-

Column Selection: A C18 column is a good starting point. However, to minimize on-column hydrolysis of boronic esters that may form with certain mobile phase components, columns with low silanol activity are recommended.[10]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used. The pH of the mobile phase can influence peak shape and retention.

-

Detection: UV detection is standard. For more selective detection in complex matrices, post-column derivatization with a reagent like alizarin, which forms fluorescent complexes with boronic acids, can be employed.[11]

-

Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Handling and Storage Recommendations

Given the potential for oxidative degradation and dehydration, proper handling and storage are crucial to maintain the integrity of 5-amino-2-((boc-amino)methyl)phenylboronic acid.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[12][13] Keep in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[12][13][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Use appropriate personal protective equipment, including gloves and safety glasses.[13]

Conclusion

5-amino-2-((boc-amino)methyl)phenylboronic acid is a molecule of great potential, but its successful application hinges on a thorough understanding of its solubility and stability. This guide has provided a framework for this understanding, grounded in the fundamental principles of boronic acid chemistry and supported by practical, actionable experimental protocols. By diligently applying these principles and methodologies, researchers can unlock the full potential of this versatile building block in their drug discovery and development endeavors.

References

- D. G.

-

V. M. S. I. V. M. S. Ramanarayanan, "Physical and Chemical Properties of Boronic Acids: Formulation Implications," KU ScholarWorks, 2011. [Link]

-

J. P. Bull, J. C. Bull, and M. D. Smith, "Boronic acid with high oxidative stability and utility in biological contexts," PNAS, vol. 118, no. 9, 2021. [Link]

-

J. P. Bull, J. C. Bull, and M. D. Smith, "Boronic acid with high oxidative stability and utility in biological contexts," PubMed, 2021. [Link]

-

S. M. T. S. M. T. Fernandes, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 25, no. 18, 2020. [Link]

-

M. A. M. A. Jalil, "Stability of Boronic Esters to Hydrolysis: A Comparative Study," ResearchGate, 2019. [Link]

-

S. S. S. S. Singh, "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC," ResearchGate, 2014. [Link]

-

Eawag, "Phenol Family Degradation Pathway Map," Eawag, 2008. [Link]

-

ACS Publications, "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters," ACS Publications, 2013. [Link]

-

Wikipedia, "Phenylboronic acid," Wikipedia, [Online]. [Link]

-

Semantic Scholar, "Using visible light to tune boronic acid–ester equilibria," Semantic Scholar, [Online]. [Link]

-

ACS Publications, "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates," Journal of the American Chemical Society, 2009. [Link]

-

ChemRxiv, "Using visible light to continuously tune boronic acid–ester equilibria," ChemRxiv, [Online]. [Link]

-

STEMart, "Forced Degradation Studies," STEMart, [Online]. [Link]

-

Organic Chemistry Portal, "Amino Protecting Groups Stability," Organic Chemistry Portal, [Online]. [Link]

-

ResearchGate, "DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a," ResearchGate, [Online]. [Link]

-

MDPI, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," MDPI, [Online]. [Link]

-

Lab Alley, "How to Store Boric Acid," Lab Alley, [Online]. [Link]

-

Waters, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Waters, [Online]. [Link]

-

PubMed, "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin," PubMed, 2015. [Link]

-

ResearchGate, "Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine," ResearchGate, [Online]. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino Protecting Groups Stability [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: Acquiring 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic Acid for Advanced Research

Executive Summary

For researchers and drug development professionals, accessing novel chemical building blocks is a critical step in discovery pipelines. This guide addresses the practical acquisition of 5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid , a highly functionalized phenylboronic acid derivative with significant potential in medicinal chemistry and targeted therapy development. Our investigation confirms that this specific molecule is not commercially available as a catalog item from major chemical suppliers. Therefore, this document provides a comprehensive technical overview of the primary acquisition pathway: custom synthesis through a specialized Contract Research Organization (CRO). We will analyze the molecule's structural features, outline a plausible synthetic strategy based on established chemical principles, and detail the necessary steps for sourcing and quality control, thereby equipping research teams with the knowledge required to procure this compound efficiently.

Structural Analysis and Potential Applications

The target molecule, 5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid, is a trifunctional aromatic system. Understanding its distinct components is key to appreciating its utility and the complexities of its synthesis.

-

Boronic Acid Moiety: Boronic acids are exceptionally versatile functional groups. They are most famously used as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Additionally, their ability to reversibly form stable esters with diols makes them invaluable for developing sensors, bioconjugation linkers, and inhibitors that can target glycoproteins or specific enzyme active sites containing serine residues.[1][2][3]

-

Ortho-Substituted Aminomethyl Group: The -(CH2NHBoc) group at the ortho-position relative to the boronic acid introduces a protected primary amine on a flexible methylene spacer. This functionality is a common attachment point for linking the core scaffold to other molecules, peptides, or linkers in the assembly of more complex structures like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The Boc (tert-butoxycarbonyl) protecting group is standard in organic synthesis, offering robust protection under many reaction conditions while being readily removable with acid.

-

Meta-Substituted Amino Group: The free amine at the meta-position offers a secondary reaction site. Its position influences the electronic properties of the aromatic ring and provides an alternative point for derivatization, allowing for the synthesis of diverse compound libraries from a single, advanced intermediate.

This unique combination of functionalities makes the molecule an attractive scaffold for creating compounds that can interact with biological systems in highly specific ways.

Commercial Availability Assessment: Direct Purchase vs. Custom Synthesis

A thorough search of major chemical supplier catalogs reveals no direct listings for 5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid. However, several structurally related analogs are commercially available, which can serve as potential alternatives or starting points for synthetic design. The non-availability of the precise target underscores its status as a novel research compound that must be procured via custom synthesis.

Table 1: Commercially Available Structural Analogs

| Compound Name | Structure | Supplier(s) | Notes |

| 2-(Boc-Amino)-5-(trifluoromethyl)phenylboronic acid[4] | CF₃-substituted at the 5-position instead of NH₂. | Fluorochem | Useful for studies where the electronic properties of a trifluoromethyl group are desired. |

| 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester[5] | The aminomethyl group is replaced by a hydroxymethyl group, and the boronic acid is presented as a cyclic ester. | TCI, Fisher Scientific | The free amine is present, but the ortho-substituent differs. Could be a precursor for further modification. |

| (5-((tert-butoxycarbonyl)amino)-2-carbamoylphenyl)boronic acid[6] | The key Boc-amino group is present at the 5-position, with a carbamoyl group at the 2-position. | BLDpharm | Different substitution pattern, but contains the Boc-protected amine and boronic acid. |

| 5-((tert-butoxycarbonylamino)methyl)thiophen-2-ylboronic acid[7][8] | Thiophene bioisostere of the target's core. | Sigma-Aldrich, ChemicalBook | Demonstrates that the Boc-aminomethyl boronic acid functionality is stable and synthetically accessible on a heterocyclic scaffold. |

The Custom Synthesis Pathway: Engaging a Contract Research Organization (CRO)

Given that the target compound requires de novo synthesis, partnering with a CRO is the most effective procurement strategy. CROs provide the specialized expertise, equipment, and personnel to perform complex, multi-step organic syntheses on a fee-for-service or Full-Time Equivalent (FTE) basis.[9][10]

Key Steps in Commissioning a Custom Synthesis Project:

-

CRO Identification & Vetting: Select a CRO with demonstrated expertise in boronic acid chemistry and multi-step synthesis.[11][12][13]

-

Technical Package Transfer: Provide the CRO with all known information, including the target structure, desired quantity and purity, and any proposed synthetic routes.

-

Quotation and Timeline: The CRO will provide a detailed quote outlining the projected cost, number of synthetic steps, estimated timeline, and deliverables (e.g., final compound, Certificate of Analysis).

-

Project Execution and Communication: The CRO will execute the synthesis, providing regular progress updates to the client.

-

Final Product Delivery: The final compound is delivered with a comprehensive analytical data package confirming its identity and purity.

Table 2: Representative CROs for Small Molecule Custom Synthesis

| Organization | Noted Specializations |

| Life Chemicals[10] | Custom synthesis of building blocks, screening compounds, and intermediates with expertise in heterocyclic and organometallic chemistry. |

| ChemoDynamics[12] | Milligram to kilogram scale synthesis (non-GMP and cGMP), medicinal chemistry, and process chemistry services. |

| CalChem Synthesis[13] | Custom synthesis, medicinal chemistry, and process research for biotech and pharmaceutical companies. |

| Selvita[11] | Integrated drug discovery services, including custom chemistry and contract testing. |

| BioDuro[11] | Fully integrated Contract Research, Development, and Manufacturing Organization (CRDMO) services. |

Proposed Synthetic Strategy

While a CRO will perform their own route scouting, providing a scientifically sound proposed route is beneficial for initial discussions. The following retro-synthetic analysis and forward synthesis plan is based on established organoboron chemistry.[14][15][16]

Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the key C-B bond. The boronic acid can be installed via borylation of an appropriately substituted aryl halide (e.g., a bromide). The challenge lies in the strategic introduction and protection of the two distinct amino functionalities. A plausible approach starts from a commercially available nitro-substituted precursor.

Caption: Retrosynthetic analysis for the target molecule.

Forward Synthesis Workflow

This proposed multi-step synthesis leverages common and reliable transformations in organic chemistry.

Step 1: Benzylic Bromination. Commercially available 2-bromo-5-nitrotoluene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN to yield 1-bromo-2-(bromomethyl)-4-nitrobenzene.

Step 2: Amination. The benzylic bromide is converted to the corresponding primary amine. This can be achieved through various methods, such as the Gabriel synthesis or by displacement with sodium azide followed by reduction.

Step 3: Boc Protection. The newly formed primary amine is selectively protected using di-tert-butyl dicarbonate (Boc₂O) to give the Boc-protected intermediate, tert-butyl ((2-bromo-5-nitrophenyl)methyl)carbamate.

Step 4: Nitro Group Reduction. The nitro group is selectively reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals like iron or tin(II) chloride in acidic media. This yields the key aryl bromide intermediate.

Step 5: Miyaura Borylation. The crucial carbon-boron bond is formed. The aryl bromide is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). This forms the pinacol ester of the target boronic acid.

Step 6: Deprotection of Boronic Ester. The final step is the hydrolysis of the pinacol ester to the free boronic acid, which is typically achieved by treatment with an acid or by transesterification. Care must be taken to use conditions that do not cleave the Boc protecting group.

Correction to Diagram Logic: The diagram above illustrates a potential synthetic sequence. A more accurate flow would involve: Step 1 (Bromination) -> Step 2 (Amination to form (2-Bromo-5-nitrophenyl)methanamine) -> Step 3 (Boc Protection) -> Step 4 (Nitro Reduction) -> Step 5 (Borylation) -> Step 6 (Ester Hydrolysis).

Quality Control and Final Product Specification

Upon completion of the synthesis, the CRO must provide a comprehensive Certificate of Analysis (CoA) to validate the structure and purity of the final compound. Researchers should require the following analytical data:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of any impurities.

-

Mass Spectrometry (LC-MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically reported as a percentage (e.g., >95% or >98%).

These analytical tests constitute a self-validating system, ensuring that the procured material meets the stringent quality standards required for drug discovery and development research.

Conclusion

While 5-amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid is not available as an off-the-shelf product, it is readily accessible to the research community through custom synthesis. By engaging a qualified CRO and understanding the likely synthetic challenges, drug development professionals can confidently source this and other novel building blocks. The proposed synthetic pathway provides a solid foundation for technical discussions with a synthesis partner, and the outlined quality control standards will ensure the delivery of a high-quality reagent ready for incorporation into advanced research programs.

References

-

BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Retrieved from BioPharmGuy.[11]

-

ChiroBlock. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract? Retrieved from ChiroBlock.[9]

-

Life Chemicals. (2024). Custom Synthesis Services | Contract Research. Retrieved from Life Chemicals.[10]

-

ChemoDynamics. (n.d.). Contract Research Organization, CRO Custom Synthesis Services New Jersey. Retrieved from ChemoDynamics.[12]

-

CalChem Synthesis. (n.d.). Custom Synthesis | San Diego | California | USA. Retrieved from CalChem Synthesis.[13]

-

Fluorochem. (n.d.). 2-(Boc-Amino)-5-(trifluoromethyl)phenylboronic acid. Retrieved from Fluorochem.[4]

-

BenchChem. (2025). An In-depth Technical Guide to 4-Aminophenylboronic Acid Derivatives and Analogs. Retrieved from BenchChem.[17]

-

TCI America. (n.d.). 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester. Retrieved from TCI America.

-

World of Chemicals. (n.d.). 3-aminophenylboronic acid suppliers USA. Retrieved from World of Chemicals.[18]

-

Fisher Scientific. (n.d.). 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester 95.0+%, TCI America 1 g. Retrieved from Fisher Scientific.[5]

-

Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid 98. Retrieved from Sigma-Aldrich.

-

BLDpharm. (n.d.). 2304634-21-5|(5-((TERT-BUTOXYCARBONYL)AMINO)-2-CARBAMOYLPHENYL)BORONIC ACID. Retrieved from BLDpharm.[6]

-

Chem-Impex. (n.d.). 3-Aminophenylboronic acid. Retrieved from Chem-Impex.[2]

-

Boron Molecular. (n.d.). Buy 3-Aminophenylboronic acid. Retrieved from Boron Molecular.[19]

-

Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Retrieved from Google Patents.[14]

-

ChemicalBook. (n.d.). 5-((tert-butoxycarbonylamino)methyl)thiophen-2-ylboronic acid. Retrieved from ChemicalBook.[7]

-

Organic Chemistry Portal. (n.d.). Synthesis of boronic acids and boronates. Retrieved from Organic Chemistry Portal.[15]

-

National Institutes of Health. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Retrieved from NIH.

-

Sigma-Aldrich. (n.d.). [5-[(tert-Butoxycarbonylamino)methyl]thien-2-yl]boronic acid. Retrieved from Sigma-Aldrich.

-

Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives. Retrieved from Sigma-Aldrich.[1]

-

Lead Sciences. (n.d.). (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid. Retrieved from Lead Sciences.[8]

-

BLDpharm. (n.d.). 1003042-50-9|(5-Amino-2-methylphenyl)boronic acid. Retrieved from BLDpharm.[20]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from MDPI.[21]

-

Google Patents. (2014). US20140330008A1 - Process for the preparation of boronic acid intermediates. Retrieved from Google Patents.[16]

-

Sigma-Aldrich. (n.d.). Boc amino acids. Retrieved from Sigma-Aldrich.[22]

-

PubMed Central. (n.d.). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Retrieved from PubMed Central.[3]

-

ResearchGate. (2018). Synthetic routes for grafting phenylboronic acid moieties onto an amino.... Retrieved from ResearchGate.[23]

-

Royal Society of Chemistry. (2016). Synthesis of α-aminoboronic acids. Retrieved from RSC Publishing.[24]

-

Royal Society of Chemistry. (n.d.). A novel synthesis of 5-amino-2,3- or 5- imino-2,5-dihydrofurans. Retrieved from RSC Publishing.[25]

Sources

- 1. 硼酸及其衍生物 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 2304634-21-5|(5-((TERT-BUTOXYCARBONYL)AMINO)-2-CARBAMOYLPHENYL)BORONIC ACID|BLD Pharm [bldpharm.com]

- 7. 5-((TERT-BUTOXYCARBONYLAMINO)METHYL)THIOPHEN-2-YLBORONIC ACID price,buy 5-((TERT-BUTOXYCARBONYLAMINO)METHYL)THIOPHEN-2-YLBORONIC ACID - chemicalbook [m.chemicalbook.com]

- 8. (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid - Lead Sciences [lead-sciences.com]

- 9. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. biopharmguy.com [biopharmguy.com]

- 12. chemodynamics.com [chemodynamics.com]

- 13. Custom Synthesis | San Diego | California | USA | [calchemsynthesis.com]

- 14. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 15. Boronic acid or boronate synthesis by hydroboration or C-B coupling reaction (borylation) [organic-chemistry.org]

- 16. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 17. 4-Aminophenylboronic acid | 89415-43-0 | Benchchem [benchchem.com]

- 18. 3-aminophenylboronic acid suppliers USA [americanchemicalsuppliers.com]

- 19. boronmolecular.com [boronmolecular.com]

- 20. 1003042-50-9|(5-Amino-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 21. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 22. Boc amino acids | Sigma-Aldrich [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. A novel synthesis of 5-amino-2,3- or 5- imino-2,5-dihydrofurans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Imperative of Boc Protection for Aminophenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophenylboronic acids are indispensable building blocks in modern organic synthesis, particularly in the realm of drug discovery and materials science, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the amino group can lead to undesired side reactions, complicating synthetic pathways and reducing yields. The strategic implementation of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of their effective utilization. This technical guide provides a comprehensive overview of the critical role of the Boc protecting group in the chemistry of aminophenylboronic acids, delving into the causality behind experimental choices, detailed protocols, and the impact on reactivity and stability.

The Dichotomous Nature of Aminophenylboronic Acids: The Need for Protection

Aminophenylboronic acids possess two key functional groups: the boronic acid and the amino group. While the boronic acid moiety is the workhorse for carbon-carbon bond formation, the amino group, being a nucleophile and a base, can interfere with many standard transformations.[1] Unprotected aminophenylboronic acids are prone to self-condensation, unwanted reactions with electrophiles, and can complicate purification processes.[2]

The primary motivations for protecting the amino group in aminophenylboronic acids are:

-

Preventing Undesired Reactivity: The lone pair of electrons on the nitrogen atom can participate in side reactions, especially in the presence of electrophilic reagents or during the activation of the boronic acid for cross-coupling reactions.[1]

-

Enhancing Solubility and Handling: The introduction of the bulky and lipophilic Boc group can significantly alter the solubility profile of the aminophenylboronic acid, often making it more soluble in organic solvents and easier to handle and purify via standard chromatographic techniques.[3]

-

Directing Chemoselectivity: In molecules with multiple reactive sites, protecting the amino group ensures that subsequent reactions occur at the desired position, a critical aspect of complex molecule synthesis.[4]

-

Enabling Orthogonal Synthesis Strategies: The Boc group is a key component of orthogonal protection strategies, where multiple protecting groups can be removed selectively under different conditions, allowing for the stepwise construction of complex molecules.[5][6]

The Boc Group: A Superior Choice for Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[7][8] Its widespread adoption is due to a combination of favorable characteristics:

-

Ease of Introduction: The Boc group can be readily introduced under relatively mild conditions with high yields.[7]

-

Stability: Boc-protected amines are stable to a wide range of nucleophiles, bases, and some reducing agents, making them compatible with many subsequent synthetic steps.[9][]

-

Mild Removal Conditions: The Boc group is labile under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often do not affect other acid-sensitive functional groups, allowing for selective deprotection.[3][11]

Logical Framework for Boc Protection and Deprotection

Caption: General workflow for the Boc protection and deprotection of aminophenylboronic acids.